molecular formula C14H20OS B7998888 3-[(Cyclohexanemethoxy)methyl]thiophenol

3-[(Cyclohexanemethoxy)methyl]thiophenol

Cat. No.: B7998888
M. Wt: 236.37 g/mol
InChI Key: KAPBCZJXXUZWRV-UHFFFAOYSA-N
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Description

3-[(Cyclohexanemethoxy)methyl]thiophenol is a sulfur-containing aromatic compound with a thiophenol (C6H5SH) backbone substituted at the 3-position by a cyclohexanemethoxy methyl group. The cyclohexanemethoxy moiety introduces significant steric bulk and lipophilicity, distinguishing it from simpler thiophenol derivatives. This structural feature may enhance its solubility in nonpolar environments and influence its reactivity in nucleophilic or enzymatic reactions. Thiophenol derivatives are widely utilized in pharmaceutical synthesis, agrochemicals, and materials science due to their versatility in forming disulfides, thioethers, and metal-binding complexes .

Properties

IUPAC Name

3-(cyclohexylmethoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20OS/c16-14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h4,7-9,12,16H,1-3,5-6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPBCZJXXUZWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COCC2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexanemethoxy)methyl]thiophenol typically involves the reaction of thiophenol with a cyclohexanemethoxy methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexanemethoxy)methyl]thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the thiophenol group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophenol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

3-[(Cyclohexanemethoxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(Cyclohexanemethoxy)methyl]thiophenol involves its interaction with molecular targets such as enzymes or receptors. The thiophenol group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclohexanemethoxy methyl group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications
3-[(Cyclohexanemethoxy)methyl]thiophenol Cyclohexanemethoxy methyl ~280 (estimated) High lipophilicity, potential drug intermediate
Thiophenol (C6H5SH) None 110.18 pKa ≈ 6.2; precursor for disulfides
3-(2'-Fluorobenzyloxy)thiophenol 2'-Fluorobenzyloxy 232.27 Enhanced electronic effects for catalysis
Methyl 3-(phenylthio)propionate Phenylthio propionate 196.26 Biocatalytic oxidation substrate
2-Phenyl-benzothiazole derivatives Benzothiazole-aryl hybrids Varies Anticancer activity

Physicochemical Properties

  • Acidity (pKa): Thiophenol derivatives exhibit lower pKa values (≈6.2) compared to phenols (e.g., catechol pKa ≈9.45) due to sulfur’s weaker electronegativity. The cyclohexanemethoxy group, being electron-donating via its methoxy oxygen, may slightly increase the pKa relative to unsubstituted thiophenol but retain higher acidity than phenolic analogs .
  • Lipophilicity: The cyclohexane ring significantly increases logP (octanol-water partition coefficient), enhancing membrane permeability compared to benzyloxy or fluorinated analogs .

Enzymatic Interactions

  • S-Methylation: Thiopurine methyltransferase (TPMT) catalyzes S-methylation of aromatic thiols.
  • Metabolic Pathways: Thiophenol intermediates are implicated in detoxification pathways (e.g., sulfoxidation to sulfones), but sterically hindered derivatives like the target compound may exhibit slower metabolic clearance .

Biological Activity

3-[(Cyclohexanemethoxy)methyl]thiophenol is a thiophenol derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiophenol moiety substituted with a cyclohexanemethoxy group, which influences its chemical reactivity and biological activity. The structural formula can be represented as follows:

C13H18OS\text{C}_{13}\text{H}_{18}\text{OS}

This structure is integral to its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action likely involves the inhibition of bacterial enzyme systems, disrupting cellular functions.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Table 2: Cytotoxic Effects on MCF-7 Cells

Concentration (µM)Cell Viability (%)
0100
585
1070
1545
2020

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the cells. It is believed to inhibit key enzymes involved in microbial metabolism and cancer cell growth. For instance, the compound may bind to the active sites of enzymes such as tyrosinase, which is crucial for melanin production and is often overexpressed in certain cancers.

Enzyme Inhibition Studies

Recent investigations have focused on the enzyme inhibition capabilities of this compound. A study utilizing mushroom tyrosinase as a model demonstrated that it effectively inhibited enzyme activity, showing potential for treating hyperpigmentation disorders.

Table 3: Tyrosinase Inhibition Activity

CompoundIC50 (µM)
Kojic Acid24.09
This compound12.5

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